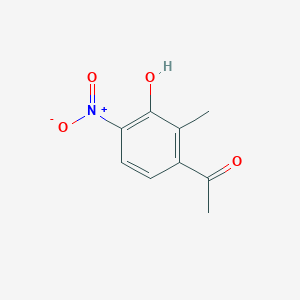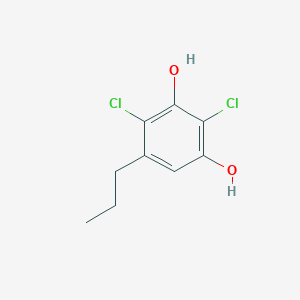
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved by the reaction of pyridine with 1,4-dichlorobutane under inert atmosphere conditions . The phenoxyphenylmethylene and diphenyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially leading to different hydrogenated forms.
Substitution: The phenoxyphenylmethylene and diphenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: A hydroxylated derivative with different biological activities.
4-Hydroxyquinoline: Another hydroxylated derivative with unique properties.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and phenoxyphenylmethylene and diphenyl groups make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89409-20-1 |
|---|---|
Fórmula molecular |
C34H27NO |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
8-[phenoxy(phenyl)methylidene]-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C34H27NO/c1-5-14-25(15-6-1)31-24-32(26-16-7-2-8-17-26)35-33-29(31)22-13-23-30(33)34(27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-12,14-21,24H,13,22-23H2 |
Clave InChI |
WOPGHHVYGUTVHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C(C3=CC=CC=C3)OC4=CC=CC=C4)C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


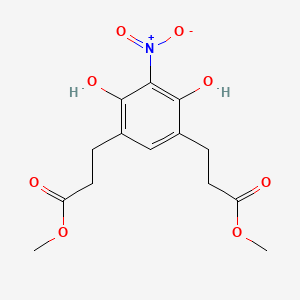
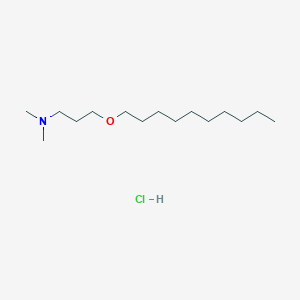
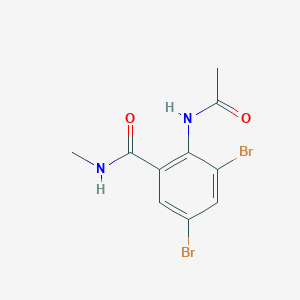
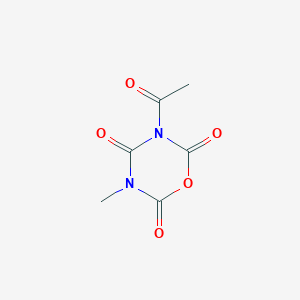

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
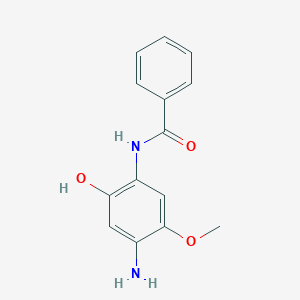
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
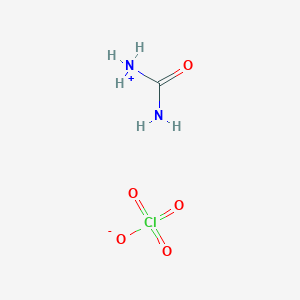
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
